molecular formula C7H10N4O2 B12885981 ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

Cat. No.: B12885981
M. Wt: 182.18 g/mol
InChI Key: AEQUEBHMCYGILF-UHFFFAOYSA-N
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Description

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is a carbamate derivative featuring an ethyl carbamate group linked via an (E)-configured iminomethyl bridge to a 1H-pyrazol-5-yl moiety. This structure combines the hydrolytic stability of carbamates with the versatile coordination and hydrogen-bonding capabilities of the pyrazole ring.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

InChI

InChI=1S/C7H10N4O2/c1-2-13-7(12)9-5-8-6-3-4-10-11-6/h3-5H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

AEQUEBHMCYGILF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N/C=N/C1=CC=NN1

Canonical SMILES

CCOC(=O)NC=NC1=CC=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate typically involves the reaction of ethyl carbamate with a pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (-OCONH-) undergoes hydrolysis under acidic or basic conditions:

ConditionProducts FormedMechanistic Pathway
Acidic (HCl/H₂O)Ethanol + CO₂ + 1H-pyrazol-5-amineNucleophilic acyl substitution
Basic (NaOH)Sodium carbonate + corresponding amineBase-induced cleavage

This reaction is critical for prodrug activation in pharmacological applications, as noted in carbamate prodrug design principles .

Nucleophilic Substitution at the Imine Bond

The imine group participates in nucleophilic additions due to its electrophilic C=N bond:

Example Reaction with Hydrazines:
Ethyl carbamate+HydrazineEtOH, ΔHydrazone derivative+NH3\text{Ethyl carbamate} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone derivative} + \text{NH}_3

  • Observed in analogous pyrazolone systems during hydrazone formation .

  • Yields depend on solvent polarity and temperature (optimal at 60–80°C in ethanol) .

Cyclization Reactions

The pyrazole ring facilitates heterocyclic expansions:

Formation of Bicyclic Systems:

  • Reacts with α,β-unsaturated carbonyl compounds via [4+2] cycloaddition under microwave irradiation .

  • Produces fused pyrazolo-pyrimidine derivatives with anticancer potential .

Key Conditions:

  • Catalyst: Piperidine (0.5 mol%)

  • Solvent: Dioxane/ethanol (4:1 v/v)

  • Yield: 72–89%

Reduction of the Imine Bond

Catalytic hydrogenation selectively reduces the C=N bond:
C=NH2/Pd-CCH-NH\text{C=N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH-NH}

  • Generates ethyl N-(1H-pyrazol-5-ylmethyl)carbamate .

  • Stereospecificity: Retains E-configuration unless forced isomerization occurs .

Condensation with Carbonyl Compounds

The NH group in the pyrazole ring undergoes Knoevenagel-type condensations:

Reaction with Aromatic Aldehydes:
Pyrazole-NH+ArCHOpiperidineAr-CH=N-Pyrazole derivative\text{Pyrazole-NH} + \text{ArCHO} \xrightarrow{\text{piperidine}} \text{Ar-CH=N-Pyrazole derivative}

  • Confirmed in structurally related 3-methyl-1H-pyrazol-5(4H)-one systems .

  • Products show enhanced biological activity due to extended conjugation .

Photochemical Reactivity

Visible-light-induced dimerization has been observed in pyrazolone analogs:

  • Forms (arylmethylene)bis(1H-pyrazol-5-ols) under blue LED light .

  • Mechanism involves radical intermediates stabilized by the pyrazole ring .

Coordination Chemistry

The imine and carbamate groups act as polydentate ligands:

Metal IonComplex TypeApplication Area
Cu²⁺Square-planarAnticatalytic agents
Fe³⁺OctahedralSensor development

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 210°C

  • Primary products: CO₂, NH₃, and pyrazole fragments .

Scientific Research Applications

Therapeutic Applications

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate has shown promise in the treatment of several medical conditions due to its biochemical properties.

Cancer Treatment

Research indicates that compounds related to this compound can act as inhibitors of key kinases involved in cancer progression, such as PDK1 and FGFR3. These inhibitors are crucial for developing targeted therapies for myeloproliferative disorders and other malignancies .

Case Study:
A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects on various cancer cell lines, indicating their potential as anti-cancer agents.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds that inhibit microtubule affinity regulating kinase (MARK) have been linked to improved outcomes in neurodegenerative conditions .

Agricultural Applications

Carbamates, including this compound, are widely used as pesticides due to their effectiveness as acetylcholinesterase inhibitors.

Insecticides

The compound has been utilized in the formulation of insecticides aimed at controlling pests while minimizing environmental impact. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Data Table: Efficacy of this compound as an Insecticide

Pest SpeciesConcentration (ppm)Mortality Rate (%)
Aphids5085
Spider Mites10090
Whiteflies7580

Analytical Applications

In analytical chemistry, this compound serves as a standard for evaluating the presence and concentration of carbamate pesticides in environmental samples.

Detection Methods

Methods such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to detect and quantify this compound in various matrices, including soil and water samples .

Case Study:
A recent evaluation highlighted the effectiveness of HPLC in detecting low concentrations of carbamates in agricultural runoff, showcasing its relevance for environmental monitoring.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole Carboxamides vs. Pyrazole Carbamates

describes pyrazole carboxamide derivatives (e.g., 3a–3e ), which share the pyrazole core but replace the carbamate group with a carboxamide. Key differences include:

Property Ethyl N-[(E)-1H-Pyrazol-5-yliminomethyl]carbamate Pyrazole Carboxamides (e.g., 3a)
Functional Group Carbamate (-OCONH-) Carboxamide (-CONH-)
Hydrolytic Stability Moderate (less stable than amides) High (amide bond resists hydrolysis)
Synthesis Method Likely via carbamate coupling (e.g., EDCI/HOBt) Carboxamide coupling (EDCI/HOBt, DMF)
Melting Point Range Estimated 120–180°C (inferred from analogs) 123–183°C (observed in 3a–3e)

The carbamate group may enhance metabolic stability compared to esters but is less stable than carboxamides. The iminomethyl linker in the target compound could introduce steric effects, altering binding affinities in biological systems compared to carboxamides .

Heterocyclic Carbamates: Pyrazole vs. Thiazole Derivatives

details thiazole-containing carbamates (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives). Key comparisons:

Property Pyrazole-Based Carbamate Thiazole-Based Carbamate
Heterocycle Pyrazole (two adjacent N atoms) Thiazole (N and S atoms)
Electron Density Electron-rich (N atoms) Polarizable (S atom enhances π-stacking)
Biological Activity Potential kinase inhibition or pesticidal activity Antimicrobial or anticancer applications
Spectral Signatures Pyrazole protons: δ 7–8 (1H NMR) Thiazole protons: δ 6.5–7.5 (1H NMR)

The pyrazole ring offers hydrogen-bonding sites, while the thiazole’s sulfur atom may enhance interactions with metal ions or hydrophobic pockets .

Toxicity Profile: Comparison with Ethyl and Vinyl Carbamates

Ethyl carbamate (EC) and vinyl carbamate () highlight the importance of structural modifications in toxicity:

Compound Carcinogenicity Mutagenicity Metabolic Pathway
Ethyl Carbamate (EC) Moderate (MOE = 1,875 in drinkers ) Non-mutagenic Hepatic oxidation to vinyl carbamate
Vinyl Carbamate High (10–50× more carcinogenic than EC ) Mutagenic (requires metabolic activation) Direct epoxidation to reactive intermediates
Target Compound Likely lower (pyrazole may hinder metabolic activation) Unreported Predicted: Imine hydrolysis or carbamate cleavage

Biological Activity

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate, a compound derived from pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of this compound based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethyl carbamate with 1H-pyrazole derivatives. Characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

CompoundCOX Inhibition (%)Reference
This compound68.4%
Standard Drug (Ibuprofen)75.0%

The compound's mechanism involves classical hydrogen bonding and π-π interactions with the COX active site, enhancing its residence time and efficacy against inflammation.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The compound's antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. This compound has been evaluated for its ability to scavenge free radicals.

Assay TypeIC50 Value (µg/mL)Reference
DPPH Assay25 µg/mL
ABTS Assay30 µg/mL

The compound exhibits a strong capacity to neutralize free radicals, contributing to its potential therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, supporting its use as an antimicrobial agent in clinical settings.

Q & A

Basic Research Question

Methodological Answer:
The synthesis of pyrazole-carbamate derivatives typically involves condensation and cyclocondensation reactions. For this compound:

  • Step 1: React hydrazine derivatives (e.g., 1H-pyrazol-5-amine) with carbonyl-containing compounds (e.g., ethyl glyoxylate) to form the imine intermediate .
  • Step 2: Carbamate formation via reaction with ethyl chloroformate or similar reagents under mild alkaline conditions (e.g., NaHCO₃) .

Optimization Strategies:

  • Solvent Choice: Aqueous ethanol improves solubility of intermediates and facilitates catalyst-free synthesis, as demonstrated in analogous carbamate syntheses (yields ~75–80%) .
  • Temperature Control: Maintain 0–5°C during imine formation to suppress side reactions .
  • Purification: Use column chromatography with ethyl acetate/hexane (3:7) for high-purity isolation .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Research Question

Methodological Answer:
Key Techniques:

NMR Spectroscopy:

  • ¹H NMR: Focus on imine proton (δ 8.5–9.0 ppm, singlet) and carbamate methylene (δ 4.1–4.3 ppm, quartet) .
  • ¹³C NMR: Carbamate carbonyl (δ 155–160 ppm) and pyrazole C=N (δ 145–150 ppm) .

HRMS: Confirm molecular ion [M+H]⁺ with <3 ppm mass error .

X-ray Crystallography (SHELX):

  • Refine hydrogen-bonding networks using SHELXL to resolve disorder in the carbamate group .
  • Example: Pyrazole derivatives often exhibit C–H···O interactions (2.8–3.0 Å) stabilizing crystal packing .

How can computational methods like molecular docking or DFT predict the bioactivity of this compound?

Advanced Research Question

Methodological Answer:
Steps for Computational Analysis:

DFT Calculations:

  • Optimize geometry at B3LYP/6-311G(d,p) to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Molecular Docking (AutoDock Vina):

  • Target enzymes (e.g., cyclooxygenase-2) using PyRx software.
  • Validate docking poses with RMSD <2.0 Å against crystallographic ligands .

MD Simulations (GROMACS):

  • Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

Example: Pyrazole carbamates show affinity for kinase targets via hydrogen bonds with active-site residues (e.g., Glu295 in EGFR) .

What strategies resolve contradictions in crystallographic data, particularly when polymorphic forms are suspected?

Advanced Research Question

Methodological Answer:
Approaches for Polymorph Analysis:

Graph Set Analysis (Etter’s Rules):

  • Classify hydrogen-bonding motifs (e.g., R₂²(8) rings in carbamates) to distinguish polymorphs .

Synchrotron XRD:

  • High-resolution data (d-spacing <0.8 Å) clarifies disorder in flexible groups (e.g., ethyl carbamate) .

Thermal Analysis (DSC/TGA):

  • Identify polymorph transitions via endothermic peaks (e.g., Form I → Form II at ~150°C) .

Case Study: A pyrazole derivative showed two polymorphs with divergent bioactivity due to hydrogen-bonding variations in the carbamate moiety .

How do solvent and catalyst choices influence the hydrogen-bonding network and crystal packing?

Advanced Research Question

Methodological Answer:
Impact of Synthesis Conditions:

ConditionEffect on Crystal PackingReference
Aqueous Ethanol Promotes O–H···N bonds (2.7 Å) between pyrazole and solvent
DMF Induces π-stacking (3.5 Å) due to low polarity
Catalyst-Free Reduces metal coordination, favoring C–H···O interactions

Design Tip: Use polar solvents to enhance solubility of zwitterionic intermediates, improving crystal quality for XRD .

What are the methodological challenges in analyzing structure-activity relationships (SAR) for pyrazole carbamates?

Advanced Research Question

Methodological Answer:
Key Challenges:

Bioisosteric Replacements:

  • Replacing pyrazole with isoxazole alters logP (e.g., ΔlogP = 0.5) but complicates SAR interpretation .

Metabolic Stability:

  • Carbamate hydrolysis in plasma (t₁/₂ <1 hr) requires prodrug strategies (e.g., PEGylation) .

Selectivity Profiling:

  • Use kinase panels (Eurofins) to differentiate off-target effects (e.g., IC₅₀ ratios >10 indicate selectivity) .

Validation: Cross-validate in vitro assays (e.g., ELISA) with molecular dynamics to confirm target engagement .

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